molecular formula C17H13ClN4O2 B2953844 N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide CAS No. 1093066-90-0

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B2953844
CAS No.: 1093066-90-0
M. Wt: 340.77
InChI Key: TZVPFRGIHDAKOJ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H13ClN4O2 and its molecular weight is 340.77. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-10-5-1-2-6-11(10)19-16(24)14-9-15(23)21-17-20-12-7-3-4-8-13(12)22(14)17/h1-8,14H,9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVPFRGIHDAKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzymes or binding to receptors. The specific interaction of this compound with its target would depend on the nature of the target and the specific structural features of the compound.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets. The effects on these pathways can lead to a variety of downstream effects, including changes in cellular function and potential therapeutic effects.

Biochemical Analysis

Biochemical Properties

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances . Additionally, it binds to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can alter gene expression, leading to changes in protein synthesis and cellular metabolism. For instance, it may upregulate or downregulate genes involved in oxidative stress responses, thereby impacting cellular health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to active sites of enzymes, either inhibiting or activating their functions . This binding can lead to changes in enzyme conformation and activity, affecting downstream biochemical pathways. Additionally, the compound can interact with DNA, influencing transcriptional activity and gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic effects can occur, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, influencing metabolic flux and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the nucleus, where it can interact with DNA and transcription factors . Additionally, it may localize to mitochondria, affecting mitochondrial function and energy metabolism. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments.

Biological Activity

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from diverse research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported for the synthesis of related tetrahydropyrimidine derivatives. For instance:

  • Microwave-Assisted Synthesis : This method has been noted for enhancing yields and reducing reaction times compared to traditional heating methods .
  • Characterization Techniques : The compound has been characterized using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectral data includes:
    • IR absorption peaks indicating functional groups (e.g., N-H stretching around 3379 cm1^{-1}).
    • NMR chemical shifts that provide insights into the molecular structure .

Antimicrobial Activity

Research indicates that compounds similar to N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole derivatives exhibit significant antimicrobial properties. For example:

  • A study on related benzimidazole derivatives demonstrated potent activity against various bacterial strains, suggesting a potential application in treating infections .

Antihypertensive Effects

The compound has been investigated for its antihypertensive properties. Benzimidazole derivatives have shown promising results as angiotensin II antagonists:

  • Mechanism of Action : These compounds inhibit the angiotensin II receptor pathway, which is crucial in regulating blood pressure. This mechanism positions them as potential treatments for hypertension and related cardiovascular diseases .

Anti-inflammatory Activity

N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole has also been linked to anti-inflammatory effects:

  • In vitro studies demonstrated that certain derivatives can reduce inflammation markers in cellular models .

Study 1: Synthesis and Biological Evaluation

A study synthesized various tetrahydropyrimidine derivatives and evaluated their biological activities:

  • The synthesized compounds were tested for their ability to inhibit specific enzymes related to inflammation and hypertension.
  • Results indicated that some derivatives exhibited comparable or superior activity compared to standard drugs used in clinical settings .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on understanding the structure-activity relationship of benzimidazole derivatives:

  • Variations in substituents on the benzimidazole ring significantly influenced biological activity.
  • The presence of electron-withdrawing groups like chlorine enhanced antimicrobial efficacy and reduced cytotoxicity towards human cells .

Summary of Findings

Biological Activity Observed Effects Reference
AntimicrobialSignificant inhibition against bacterial strains
AntihypertensiveAngiotensin II antagonism leading to blood pressure reduction
Anti-inflammatoryReduction in inflammatory markers in vitro

Q & A

Q. How can synthesis protocols for N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters. For example, solvent polarity (e.g., ethanol vs. ethyl acetate) and temperature can significantly influence cyclization efficiency and byproduct formation, as demonstrated in analogous benzothiazole-carboxamide syntheses where ethanol achieved 60–70% yields for some derivatives, while polar aprotic solvents reduced side reactions . Additionally, chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) can isolate the target compound from unreacted intermediates, as shown in separations yielding 45% purity for structurally related acetamides . Statistical Design of Experiments (DoE) principles, such as factorial designs, can minimize trial-and-error by identifying critical factors (e.g., stoichiometry, catalyst loading) for yield optimization .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer: Multimodal characterization is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies regioselectivity in heterocyclic ring formation (e.g., distinguishing between oxo and thiazolidinone moieties) and confirms substitution patterns (e.g., 2-chlorophenyl group integration) .
  • IR Spectroscopy : Stretching frequencies for carbonyl groups (e.g., 1650–1750 cm⁻¹) validate the presence of the 2-oxo and carboxamide functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy, particularly for distinguishing between isomers or hydration states in complex heterocycles .

Advanced Research Questions

Q. How can computational modeling (e.g., quantum chemical calculations) predict reactivity or guide derivative design?

Methodological Answer: Quantum mechanical calculations (e.g., DFT) model transition states and electron density maps to predict regioselectivity in heterocyclic ring closures or substituent effects on stability. For instance, reaction path searches using software like GRRM can identify low-energy pathways for imidazo[1,2-a]pyridine derivatization, reducing experimental screening time . Molecular docking simulations further enable virtual screening of derivatives for binding affinity to biological targets (e.g., kinase inhibitors), prioritizing synthesis candidates .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or unexpected byproducts)?

Methodological Answer: Contradictions often arise from unoptimized reaction conditions or unaccounted variables. A three-step approach is recommended:

  • Root-Cause Analysis : Compare reaction parameters (e.g., solvent purity, moisture sensitivity) across trials. For example, lower yields in ethanol vs. DMF may indicate competing hydrolysis pathways .
  • Intermediate Trapping : Use quenching experiments (e.g., LC-MS monitoring) to detect transient intermediates or degradation products .
  • Iterative Optimization : Apply response surface methodology (RSM) to map interactions between variables (e.g., temperature, catalyst loading) and refine conditions .

Q. What advanced statistical methods are suitable for optimizing multi-step syntheses?

Methodological Answer:

  • Taguchi Methods : Robust parameter design minimizes variability in critical steps (e.g., cyclization or amidation), particularly for scale-up .
  • Machine Learning (ML) : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal conditions for novel analogs. ICReDD’s integrated computational-experimental workflows exemplify this approach, reducing development time by 40–60% .
  • Principal Component Analysis (PCA) : Identify latent variables (e.g., steric effects, electronic parameters) influencing yield in complex reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.